Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate
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Overview
Description
Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with 2-chlorobenzaldehyde under acidic conditions to form the quinazoline ring. This intermediate is then reacted with propyl 4-aminobenzoate in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening methods can aid in the identification of optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its anticancer and antimicrobial activities.
3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylthio)quinazolin-4(3H)-one: Exhibits significant protection against certain diseases.
Uniqueness
Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazoline core with a propyl 4-aminobenzoate moiety allows for unique interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H20ClN3O2 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C24H20ClN3O2/c1-2-15-30-24(29)16-11-13-17(14-12-16)26-23-19-8-4-6-10-21(19)27-22(28-23)18-7-3-5-9-20(18)25/h3-14H,2,15H2,1H3,(H,26,27,28) |
InChI Key |
ZWXNGYMAACZMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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